Calyxin B vs. 5-Fluorouracil: Superior Antiproliferative Potency in HT-1080 Fibrosarcoma Cells
Calyxin B exhibits significantly greater antiproliferative potency against human HT-1080 fibrosarcoma cells compared to the clinically used chemotherapeutic agent 5-fluorouracil (5-FU). In a direct comparative study, Calyxin B displayed an ED50 of 0.69 µM [1], whereas 5-FU, evaluated under identical assay conditions, showed an ED50 of 8.00 µM [2]. This represents an approximately 11.6-fold enhancement in potency for Calyxin B relative to the established clinical comparator.
| Evidence Dimension | Antiproliferative activity (ED50) |
|---|---|
| Target Compound Data | 0.69 µM |
| Comparator Or Baseline | 5-Fluorouracil: 8.00 µM |
| Quantified Difference | 11.6-fold greater potency |
| Conditions | Human HT-1080 fibrosarcoma cells; 95% EtOH extract fraction; MTT assay |
Why This Matters
Demonstrates Calyxin B's substantial potency advantage over a standard-of-care oncology agent, supporting its selection as a high-value lead compound for antiproliferative screening programs.
- [1] Ali MS, Banskota AH, Tezuka Y, Saiki I, Kadota S. Antiproliferative activity of diarylheptanoids from the seeds of Alpinia blepharocalyx. Biol Pharm Bull. 2001 May;24(5):525-8. doi: 10.1248/bpb.24.525. PMID: 11379774. View Source
- [2] Grantome. Synthetic Approaches to Blepharocalyxins D and E. NIH Grant 1R15CA098062-01A1. View Source
